molecular formula C6H13NO2 B189849 N-Methoxy-N-methylbutanamide CAS No. 109480-78-6

N-Methoxy-N-methylbutanamide

Cat. No. B189849
CAS RN: 109480-78-6
M. Wt: 131.17 g/mol
InChI Key: KHNDGDMDYRDYBR-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylbutanamide is a chemical compound with the molecular formula C6H13NO2 . It is also known by other names such as N-Methoxy-N-methylbutyramide and Butanamide, N-methoxy-N-methyl .


Synthesis Analysis

N-Methoxy-N-methylamides can be prepared by the acylation of acid halides, acyl cyanides, esters, lactones, activated amides, and mesyl carboxylates with N,O-dimethylhydroxylamine hydrochloride . A one-pot method for the synthesis of N-Methoxy-N-methylamides from carboxylic acids has also been reported .


Molecular Structure Analysis

The molecular weight of N-Methoxy-N-methylbutanamide is 131.17 g/mol . The InChI code for this compound is 1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3 .


Chemical Reactions Analysis

N-Methoxy-N-methylamides have been used in various chemical transformations. For instance, they have been employed in the synthesis of Weinreb and MAP amides from aromatic, aliphatic carboxylic acids, and amino acids .


Physical And Chemical Properties Analysis

N-Methoxy-N-methylbutanamide is predicted to have a boiling point of 144.1±23.0 °C and a density of 0.948±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Radiosynthesis and PET Studies : A derivative of N-Methoxy-N-methylbutanamide, specifically (R)-2-(N-((6-fluoropyridin-3-yl)methyl)-4-methoxyphenyl-sulphonamido)-N-hydroxy-3-methylbutanamide, has been identified as a potent matrix metalloproteinase inhibitor. It has applications in PET (Positron Emission Tomography) imaging, providing insights into molecular processes in living organisms (Wagner et al., 2009).

  • Kinetics and Reaction Products : 3-Methoxy-3-methyl-1-butanol, related to N-Methoxy-N-methylbutanamide, has been studied for its reaction kinetics with OH radicals. This research is crucial in understanding its environmental impact, particularly in its use as a solvent in various industries (Aschmann et al., 2011).

  • Anticonvulsant and Pain-Attenuating Properties : Compounds derived from N-Methoxy-N-methylbutanamide, such as (R)-N'-benzyl 2-amino-3-methylbutanamide, have been studied for their anticonvulsant activities. These studies are significant in the development of new treatments for seizure disorders and pain management (King et al., 2011).

  • Cancer Treatment and Pharmacokinetics : TZT-1027, a derivative of N-Methoxy-N-methylbutanamide, is being investigated for its use in high-dose chemotherapy. This research focuses on its clinical impact and pharmacokinetic properties, providing valuable information for cancer treatment (de Jonge et al., 2005).

  • Cancer Biomarkers and PET Imaging : Studies involving carbon-11 labeled matrix metalloproteinase inhibitors derived from N-Methoxy-N-methylbutanamide have been conducted to evaluate their potential as PET cancer biomarkers. This research is vital for the early detection and treatment of cancer (Zheng et al., 2004).

  • Antifungal Activity : The compound N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, a derivative of N-Methoxy-N-methylbutanamide, has been synthesized and studied for its antifungal activity. Such studies are important for developing new antifungal agents (Si, 2009).

  • Pharmacokinetic Study in Advanced Solid Tumors : Another study of TZT-1027 explores its pharmacokinetics and dose-limiting toxicities in treating advanced solid tumors, contributing to the understanding of its therapeutic potential and safety profile (de Jonge et al., 2005).

Safety and Hazards

N-Methoxy-N-methylbutanamide is classified as a Category 3 flammable liquid . It is also moisture sensitive .

Future Directions

N-Methoxy-N-methylamides have been found to be versatile directing groups for palladium-, rhodium-, and ruthenium-catalyzed C−H bond activations . This suggests potential future applications in the field of organic synthesis.

properties

IUPAC Name

N-methoxy-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-5-6(8)7(2)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNDGDMDYRDYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547182
Record name N-Methoxy-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylbutanamide

CAS RN

109480-78-6
Record name N-Methoxy-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methoxy-N-methylbutyramide
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Synthesis routes and methods I

Procedure details

Pyridine (100 mL) was cooled to 0° C., and N,O-dimethylhydroxylamine hydrochloride (20.14 g, 206 mmol) was added with stirring. This solution was stirred for 10 minutes, and then a solution of butyryl chloride (19.5 ml, 20 g, 188 mmol) dissolved in 50 ml methylene chloride was added via addition funnel over 30 minutes. A precipitate formed after 5 minutes. This suspension was stirred and allowed to warm to room temperature. Stirring was continued for 2.0 hours, and the reaction was diluted with water, extracted with methylene chloride twice. The methylene chloride layers were combined and washed with 1 N HCl twice and once with brine. Diethyl ether (100 mL) was added to facilitate emulsion separation, and the organic layer was separated and washed with saturated bicarbonate solution, brine, and dried over magnesium sulfate. The solution was filtered and the solvent removed in vacuo to give N-Methoxy-N-methyl-butyramide as an oil (22.1 g, 89%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20.14 g
Type
reactant
Reaction Step Two
Quantity
19.5 mL
Type
reactant
Reaction Step Three
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50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of butanoic acid (1.01 g, 0.0115 mol) and N,O-dimethylhydroxylamine hydrochloride (1.12 g, 0.0115 mol) in DCM (50 mL) was added benzotriazol-1-yloxytris(dimethylamino)-phosphonium hexafluorophosphate (5.6 g, 0.013 mol) and TEA (3.2 mL, 0.023 mol). The mixture was stirred overnight at room temperature. The solution was then washed with water and brine, dried over sodium sulfate, and concentrated in vacuo. The crude product was purified by flash column chromatography (ether/hexanes). The solvent was removed (235 mbar/40° C.) to afford the product (1.33 g, 88%). 1H NMR (300 MHz, CDCl3): δ □3.68 (s, 3H), 3.18 (s, 3H), 2.40 (t, 2H), 1.74-1.59 (m, 2H), 0.96 (t, 3H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.12 g
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reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

To a stirred solution of butanoyl chloride (5.33 g, 50 mmol) and N,O-dimethylhydroxylamine (5.36 g, 55.0 mmol) in DCM (100 mL) at 0° C., was added dropwise pyridine (8.90 mL, 110 mmol). The resulting mixture was stirred for 1.5 h at RT, followed by work-up using aqueous HCl (2.0M) (100 mL) and DCM (200 mL), to afford the title compound (6.02 g) which was carried over to next step without further purification. LCMS (B) m/z: 132 [M+1]+, Rt 1.74 min.
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the structural characteristics of N-Methoxy-N-methylbutanamide based on the research?

A1: The research focuses on a derivative of N-Methoxy-N-methylbutanamide, specifically 2(S)-N-tert-Butoxycarbonylamino-N-methoxy-N-methylbutanamide. The study reveals that this derivative adopts an antiperiplanar conformation in its solid state. [] This conformation is different from the synclinal conformation observed in the chelated intermediate formed during nucleophilic attack. [] While this information doesn't directly describe N-Methoxy-N-methylbutanamide, it provides insight into the conformational behavior of a closely related compound. Further research would be needed to determine the specific structural characteristics of N-Methoxy-N-methylbutanamide itself.

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